AHR-1911

Structure-Activity Relationship Cytotoxicity Protein Synthesis Inhibition

AHR-1911 is the only thiopseudourea with an 11-carbon alkyl chain and terminal double bond, achieving 72% inhibition of cytoplasmic protein synthesis with lower cytotoxicity than saturated-chain analogs. Its intact thiopseudourea moiety is essential for activity; thiourea or undecylenic acid controls show no effect. In vivo, 0.25% ointment matches gentamicin efficacy in S. aureus/E. coli models, and 10% cream equals topical steroids with less impairment of wound healing. Ideal for translation elongation studies, topical antibacterial formulation, and non-steroidal dermatology research.

Molecular Formula C12H25IN2S
Molecular Weight 356.31 g/mol
CAS No. 22584-04-9
Cat. No. B1672626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR-1911
CAS22584-04-9
SynonymsAHR 1911
AHR-1911
AHR1911
Isothiouronium
Isothiuronium
Molecular FormulaC12H25IN2S
Molecular Weight356.31 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCSC(=N)N.I
InChIInChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H
InChIKeyINDZTCRIYSRWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AHR-1911 (CAS 22584-04-9): Procurement-Grade Specification and Baseline Characterization for Research Use


AHR-1911 (10-Undecen-1-yl-thiopseudourea iodide; Isothiuronium) is a substituted thiopseudourea with established identity as an undecenyl thiourea derivative [1]. The compound carries the CAS Registry Number 22584-04-9, molecular formula C₁₂H₂₅IN₂S, and molecular weight 356.31 g/mol . AHR-1911 is a potent protein synthesis inhibitor that reduces microsomal and C-polysome protein synthesis, and has been demonstrated to inhibit tumor growth in the Walker carcinoma rat model [2]. It is classified as a non-steroidal agent exhibiting both anti-inflammatory and antimicrobial activities, and has been investigated for topical application in dermatological and wound-healing contexts [3].

Why Generic Alkyl-Pseudothiourea or Thiourea Substitution Fails to Replicate AHR-1911 Performance


Substitution of AHR-1911 with structurally related alkyl-pseudothioureas, thiourea, or undecylenic acid cannot reproduce its functional profile due to structure-activity relationships established through direct comparative studies [1]. Within a series of eight related substituted thiopseudoureas, protein synthesis inhibition and antitumor activity were found to depend essentially on alkyl chain length, with a minimum requirement of 9 carbons and a plateau reached at 11 carbons; the terminal double bond uniquely present in AHR-1911 further increased inhibition on intact cells while concurrently decreasing cytotoxicity relative to saturated-chain analogs [2]. Neither undecylenic acid nor thiourea alone exhibited any appreciable protein synthesis inhibition, confirming that the intact thiopseudourea moiety is essential for activity [3]. These structural determinants are absent from common laboratory thiourea derivatives and undecylenic acid, rendering generic in-class substitution ineffective for reproducing AHR-1911's specific efficacy profile.

AHR-1911 (CAS 22584-04-9) Product-Specific Quantitative Evidence Guide for Procurement Decision Support


Terminal Double Bond in AHR-1911 Enhances Cellular Inhibition While Reducing Cytotoxicity Versus Saturated-Chain Analogs

In a comparative study of eight related substituted thiopseudoureas, the terminal double bond in the distal section of the alkyl chain (present in AHR-1911) increased inhibition on intact Walker carcinoma cells while producing a parallel decrease in cytotoxicity relative to saturated-chain analogs [1]. This SAR finding is specific to the unsaturated C11 chain bearing the terminal alkene and is not observed with saturated alkyl-pseudothioureas of comparable chain length.

Structure-Activity Relationship Cytotoxicity Protein Synthesis Inhibition

AHR-1911 Achieves 72% Inhibition of Cytoplasmic Ribosomal Protein Synthesis at 0.42 mM, Outperforming Most Related Thiopseudoureas

In a direct comparative study of thiopseudourea derivatives, AHR-1911 inhibited protein synthesis by cytoplasmic ribosomes (microsomes and C-polyribosomes) by 72% at a concentration of 0.42 mM [1]. The study explicitly states that other related compounds were much less effective, with the exception of one antileukemic thiopseudourea [1]. Undecylenic acid and thiourea alone showed practically no inhibition [2].

Translation Inhibition Ribosome In Vitro Pharmacology

AHR-1911 0.25% Ointment Demonstrates In Vivo Antibacterial Efficacy Comparable to Gentamicin Ointment in S. aureus and E. coli Mouse Infection Models

In a comparative in vivo study of topical antibacterial ointments using the mouse subcutaneous infection model, AHR-1911 demonstrated statistically significant anti-infective action against both S. aureus and E. coli [1]. A 0.25% AHR-1911 preparation in a polyoxyethyleneglycol base exhibited antimicrobial efficacy equivalent to gentamicin ointment in in vivo experiments [2]. The study also identified a bimodal concentration-response relationship, with maximal effectiveness at 0.12–0.25% concentration; higher concentrations showed reduced antibacterial efficacy, presumably due to the anti-inflammatory component becoming predominant [1].

Topical Antibacterial In Vivo Efficacy Antimicrobial Ointment

AHR-1911 10% Cream Matches Efficacy of Newer Topical Steroid Preparations in Anti-Inflammatory Activity

When formulated as a 10% AHR-1911 preparation in a vanishing cream base with triethanolamine stearate, the compound possesses anti-inflammatory efficacy comparable to newer topical steroid preparations [1]. This formulation separates the anti-inflammatory therapeutic property from the antimicrobial action achieved at lower concentrations (0.25%) [1]. AHR-1911 is a non-steroidal anti-inflammatory agent and was found to be the least depressive drug on wound healing when compared with phenylbutazone and dexamethasone in rat wound healing studies [2].

Anti-Inflammatory Non-Steroidal Dermatology

AHR-1911 Demonstrates a Bimodal Concentration-Response Curve Unique Among Topical Antibacterial Agents

AHR-1911 exhibits a bimodal concentration-response relationship in antibacterial applications, with maximal effectiveness occurring at 0.12–0.25% concentration; higher concentrations produce reduced antibacterial effect [1]. This phenomenon is attributed to the anti-inflammatory component becoming predominant at higher concentrations, presumably counteracting the antimicrobial action [1]. This bimodal behavior was not observed with comparator antibiotics (gentamicin, oxytetracycline/polymyxin, chloramphenicol) in the same study [1].

Bimodal Action Concentration-Response Formulation Science

AHR-1911 (CAS 22584-04-9): Evidence-Based Research and Industrial Application Scenarios


In Vitro Translation and Ribosome Inhibition Studies Requiring Potent Protein Synthesis Blockade

Researchers investigating eukaryotic translation mechanisms, elongation factor function, or ribosomal protein synthesis can utilize AHR-1911 based on its demonstrated 72% inhibition of cytoplasmic ribosomal protein synthesis at 0.42 mM, with efficacy substantially exceeding most related thiopseudoureas and with negligible activity from undecylenic acid or thiourea controls [1]. The compound's documented effects on aminoacyl-tRNA binding and transfer, without significantly affecting tRNA charging or nascent peptide release, make it suitable for dissecting specific steps in translation elongation [2].

Topical Antimicrobial Formulation Development for S. aureus and E. coli Infection Models

Formulation scientists developing topical antibacterial agents can reference the direct in vivo comparison data showing that 0.25% AHR-1911 ointment achieves antimicrobial efficacy equivalent to gentamicin ointment in mouse models of S. aureus and E. coli subcutaneous infection [3]. The documented bimodal concentration-response relationship—with maximal effectiveness at 0.12–0.25% and reduced antibacterial activity at higher concentrations—provides a quantitative framework for dose optimization in formulation development [3].

Non-Steroidal Topical Anti-Inflammatory Applications in Dermatology and Wound Healing

Investigators seeking non-steroidal alternatives to topical corticosteroids for inflammatory dermatological conditions can consider AHR-1911 based on evidence that a 10% cream formulation matches the anti-inflammatory efficacy of newer topical steroid preparations while demonstrating less impairment of wound healing than phenylbutazone or dexamethasone [4][5]. The compound's demonstrated efficacy in clinical contact dermatitis, insect bites, burns, contusions, bursitis, and tenosynovitis supports its utility in preclinical and clinical dermatology research [4].

Antitumor Research Leveraging Walker Carcinoma and Protein Synthesis Inhibition Models

Cancer researchers studying the relationship between translation inhibition and tumor growth suppression can employ AHR-1911 based on its established capacity to significantly inhibit Walker carcinoma growth in rats [6]. The compound's structure-activity profile—specifically the terminal double bond conferring enhanced cellular inhibition with reduced cytotoxicity relative to saturated-chain analogs—positions it as a tool compound for investigating the therapeutic window between antitumor efficacy and cytotoxic liability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AHR-1911

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.